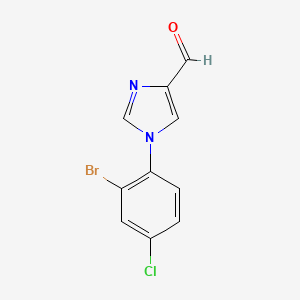
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with an imidazole ring and a carbaldehyde group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
准备方法
The synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Phenyl Ring: The phenyl ring with bromo and chloro substituents can be introduced via a Suzuki coupling reaction using 2-bromo-4-chlorophenylboronic acid and an appropriate imidazole derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
科学研究应用
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with various biological targets.
作用机制
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. It may also interact with DNA, causing disruptions in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
相似化合物的比较
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromo-4-chlorophenyl)ethanone: This compound shares the bromo and chloro substituents but lacks the imidazole ring and carbaldehyde group, making it less versatile in certain synthetic applications.
4-Bromo-2-chlorophenol: This compound has similar substituents on the phenyl ring but lacks the imidazole and carbaldehyde functionalities, limiting its use in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.
属性
分子式 |
C10H6BrClN2O |
|---|---|
分子量 |
285.52 g/mol |
IUPAC 名称 |
1-(2-bromo-4-chlorophenyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-9-3-7(12)1-2-10(9)14-4-8(5-15)13-6-14/h1-6H |
InChI 键 |
GRXYEAJTLTZACE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


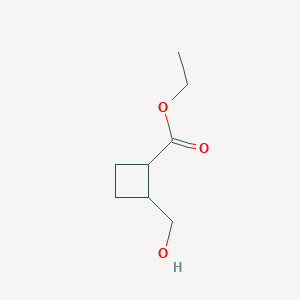
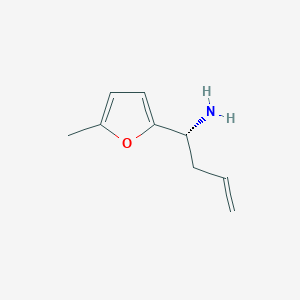

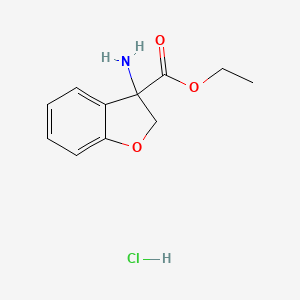

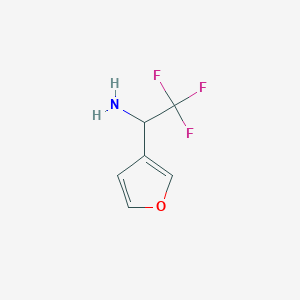
![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
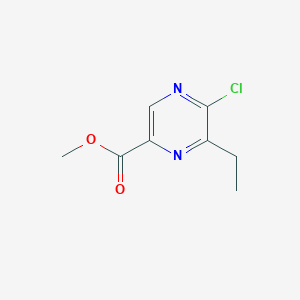


![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)


